molecular formula C16H16ClNO3 B3931003 N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide

Cat. No.: B3931003
M. Wt: 305.75 g/mol
InChI Key: GIKHBEWYOHMTJG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide: is an organic compound with a molecular formula of C16H16ClNO3. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a phenoxypropanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to investigate its effects on cellular processes and its potential as a bioactive molecule. It may be studied for its interactions with enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the development of agrochemicals and other functional products.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and modulate its activity, resulting in downstream effects on gene expression and protein synthesis.

Comparison with Similar Compounds

    2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: This compound features a hydroxybenzamide moiety instead of a phenoxypropanamide moiety.

Uniqueness: N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxypropanamide moiety differentiates it from other similar compounds and contributes to its unique properties and applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11(21-13-6-4-3-5-7-13)16(19)18-12-8-9-15(20-2)14(17)10-12/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKHBEWYOHMTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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